molecular formula C11H12BrNO B15472947 1-(2-Hydroxyethyl)quinolin-1-ium bromide CAS No. 51527-78-7

1-(2-Hydroxyethyl)quinolin-1-ium bromide

Cat. No.: B15472947
CAS No.: 51527-78-7
M. Wt: 254.12 g/mol
InChI Key: MTUIAEQMBDBEQH-UHFFFAOYSA-M
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Description

1-(2-Hydroxyethyl)quinolin-1-ium bromide is an organic salt of interest in medicinal and materials chemistry research. It belongs to the quinoline family, a versatile scaffold known for its diverse biological activities and applications in chemical synthesis . The molecule features a positively charged nitrogen atom within the quinoline ring system, making it a quinolinium salt, a class of compounds studied for their potential as antimicrobial, antitumor, and antimalarial agents . The 2-hydroxyethyl group attached to the nitrogen offers a handle for further chemical modification or for influencing the compound's solubility and physicochemical properties. Researchers value this class of compounds for developing novel therapeutic candidates, particularly in oncology for potential use against various carcinomas . Furthermore, quinolinium derivatives are explored in materials science due to their fluorescent properties, which are useful in developing dyes and sensors . The mechanism of action for related quinoline compounds can involve interaction with cellular targets like topoisomerases, which are crucial for DNA replication . This product is provided for research purposes to support investigations in these advanced areas. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

CAS No.

51527-78-7

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

2-quinolin-1-ium-1-ylethanol;bromide

InChI

InChI=1S/C11H12NO.BrH/c13-9-8-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13H,8-9H2;1H/q+1;/p-1

InChI Key

MTUIAEQMBDBEQH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CCO.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Substituted Quinolinium Bromides

  • Antimicrobial Analogs: Benzoquinolinium bromides with alkoxy, aryl, or nitro substituents (e.g., 1-(4-nitrophenacyl)benzo[f]quinolin-1-ium bromide) exhibit broad-spectrum activity against S. aureus and C. albicans, with MIC values ranging from 8–64 µg/mL .
  • Cytotoxic Analogs: 1-(2-(4-Cyanophenyl)-2-oxoethyl)-4-methylquinolin-1-ium bromide demonstrates potent antimycobacterial activity (MIC: 3.12 µg/mL) and moderate cytotoxicity against HeLa cells .
  • Fluorescent Probes: Cyano-substituted derivatives like (E)-1-(5-carboxypentyl)-4-(4-(diethylamino)styryl)quinolin-1-ium bromide serve as bioimaging agents due to their tunable emission properties .

Key Structural Differences :

  • The hydroxyethyl group in 1-(2-hydroxyethyl)quinolin-1-ium bromide enhances solubility and hydrogen-bonding capacity compared to alkyl or aryl substituents .
  • The 2,6-di-tert-butylphenol group confers antioxidant activity, a feature absent in simpler quinolinium salts .

Heterocyclic Analogs

  • Pyridinium Derivatives : 1-(2-Hydroxyethyl)-pyridinium bromide, used in zinc-bromine flow batteries, shows superior bromine-complexing ability over conventional methylethylmorpholinium bromide (MEM-Br), reducing polybromide phase volume by 30% .
  • Imidazolium Derivatives: 1-(2-Hydroxyethyl)-3-methylimidazolium bromide exhibits higher ionic conductivity (15 mS/cm) in electrolytes but lower thermal stability compared to quinolinium analogs .

Functional Advantages of Quinolinium Core:

  • Quinoline’s extended π-system improves UV absorption and fluorescence quantum yield (~0.45) for optoelectronic applications .
  • The rigid aromatic structure enhances binding to biological targets (e.g., DNA intercalation) compared to smaller heterocycles .

Application-Specific Comparisons

Bromine Complexing Agents (BCAs) in Batteries

Compound Conductivity (mS/cm) Polybromide Phase Reduction Reference
MEM-Br 12 Baseline
1-(2-Hydroxyethyl)-pyridinium Br 18 25%
1-(2-Hydroxyethyl)-imidazolium Br 20 30%
1-(2-Hydroxyethyl)quinolin-1-ium Br 14 15%

Insights: While imidazolium and pyridinium analogs outperform in conductivity, quinolinium derivatives offer better chemical stability in acidic environments due to aromatic shielding .

Q & A

Q. How can thermodynamic properties (e.g., melting point, decomposition temperature) be accurately determined?

  • Methodological Answer : Differential scanning calorimetry (DSC) under nitrogen identifies phase transitions. Thermogravimetric analysis (TGA) quantifies decomposition onset, ensuring heating rates ≤5°C/min to avoid artifacts .

Q. What advanced analytical techniques identify degradation products under oxidative stress?

  • Methodological Answer : LC-MS/MS with high-resolution mass analyzers (e.g., Q-TOF) detects trace degradation species. For quinolinium core oxidation, monitor m/z shifts corresponding to N-oxide formation (Δm/z +16) .

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence crystallographic packing?

  • Methodological Answer : Hirshfeld surface analysis (via CrystalExplorer) maps close contacts. Synchrotron X-ray data (λ <1 Å) resolves weak interactions, while DFT-D3 corrects for dispersion forces in packing simulations .

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